molecular formula C5H11NOS B1265032 4-(Methylsulfanyl)butanal oxime

4-(Methylsulfanyl)butanal oxime

Cat. No. B1265032
M. Wt: 133.21 g/mol
InChI Key: DNYWTMVKWUGHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(methylsulfanyl)butanal oxime is an aliphatic aldoxime resulting from the formal condensation of 4-(methylsulfanyl)butanal with hydroxylamine. It is an aliphatic aldoxime and a methyl sulfide.

Scientific Research Applications

Toxicity Studies

Butanal oxime, including variants like 4-(Methylsulfanyl)butanal oxime, has been studied for its toxicological effects. A study by Burka (2004) on rats and mice revealed that butanal oxime caused body weight loss, reduced water consumption, and induced methemoglobinemia. Histological examination showed hepatocellular necrosis and degeneration of nasal olfactory epithelium. This study is crucial for understanding the toxicity profile of compounds like 4-(Methylsulfanyl)butanal oxime.

Antioxidant Properties

Research into the antioxidant properties of oximes has been conducted, indicating potential therapeutic applications. Puntel et al. (2008) found that certain oximes, including analogs of 4-(Methylsulfanyl)butanal oxime, exhibit antioxidant properties, which could be beneficial in countering oxidative stress in biological systems (Puntel et al., 2008).

Radiation Chemical Behavior

The radiation chemical behavior of butanal oxime in aqueous solutions, including 4-(Methylsulfanyl)butanal oxime, has been explored. Costagliola et al. (2016) studied the interaction of butanal oxime with ion beams, revealing its potential role in radiation chemistry and related fields (Costagliola et al., 2016).

Emission Profile in Industrial Applications

Klewicz et al. (2020) researched the emission profile of butan-2-one oxime from silicone sealants. Their findings have implications for industrial safety and environmental impact assessment, relevant to compounds like 4-(Methylsulfanyl)butanal oxime (Klewicz et al., 2020).

Synthesis and Chemical Reactivity

In the field of organic synthesis, Norman et al. (1991) demonstrated how oximes react with certain dienes to produce useful chemical structures. This research is relevant for understanding the chemical reactivity of 4-(Methylsulfanyl)butanal oxime and its potential in synthetic applications (Norman et al., 1991).

properties

Product Name

4-(Methylsulfanyl)butanal oxime

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

N-(4-methylsulfanylbutylidene)hydroxylamine

InChI

InChI=1S/C5H11NOS/c1-8-5-3-2-4-6-7/h4,7H,2-3,5H2,1H3

InChI Key

DNYWTMVKWUGHCB-UHFFFAOYSA-N

Canonical SMILES

CSCCCC=NO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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